3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c1-28-16-9-5-8-15(12-16)26-21(27)19-17(10-11-30-19)23-22(26)31-13-18-24-20(25-29-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCYPGQJTVSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including heterocyclization and functional group modifications. The thieno[3,2-d]pyrimidine framework is often synthesized through cyclization reactions involving appropriate precursors such as 1,2,4-oxadiazoles and thienopyrimidines. The introduction of the methoxyphenyl and sulfanyl groups enhances its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. For example:
- Compound 12e , a related thieno derivative, showed potent antiproliferative effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values as low as 0.55 μM .
- Another study indicated that similar compounds inhibited tumor cell growth in HepG2 and MCF-7 cell lines, suggesting a promising therapeutic potential against liver and breast cancers .
Antiviral Properties
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antiviral properties. For instance:
- A series of compounds demonstrated effective inhibition of HSV replication in vitro. The presence of specific substituents on the thieno ring was crucial for enhancing antiviral activity .
- Compounds derived from thieno frameworks were reported to exhibit low cytotoxicity while maintaining significant antiviral efficacy against several viruses .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinase Activity : Many thieno derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, inhibition of the VEGFR-2 tyrosine kinase has been observed in some derivatives .
- Induction of Apoptosis : Biological evaluations have shown that certain compounds can induce apoptosis in cancer cells by altering cell morphology and triggering apoptotic pathways .
- Antiviral Mechanisms : The antiviral activity is often linked to the inhibition of viral replication processes at various stages, potentially by interfering with viral entry or replication machinery .
Case Study 1: Antitumor Evaluation
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives assessed their cytotoxic effects against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced their antitumor efficacy compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | K562 | 1.68 | - |
| Control | Doxorubicin | - | - |
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties against HSV-1 using a panel of thieno derivatives. The study found that certain compounds could prevent viral cytopathic effects effectively while exhibiting minimal toxicity to host cells.
| Compound | Virus | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 9b | HSV-1 | 6.0 | 17 |
| Control | Ribavirin | - | - |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its structural features that may influence biological activity.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines demonstrate promising anticancer properties. The incorporation of the oxadiazole ring may enhance these effects by modulating cellular pathways involved in tumor growth and apoptosis. A study highlighted the synthesis of related compounds that showed cytotoxicity against various cancer cell lines, suggesting that this compound could also exhibit similar properties through further investigation .
Antimicrobial Properties
Compounds containing oxadiazole and thieno-pyrimidine structures have been reported to possess antimicrobial activity. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains. Preliminary studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The thieno[3,2-d]pyrimidine framework has been associated with anti-inflammatory effects. Research on related compounds suggests that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property could position the compound as a candidate for developing new anti-inflammatory drugs .
Pharmacological Insights
Pharmacological studies are crucial for understanding how this compound interacts within biological systems.
Toxicity and Safety Profile
Evaluating the toxicity and safety profile is essential for any potential therapeutic application. Initial toxicity studies on related compounds indicate a favorable safety margin; however, comprehensive toxicological assessments are required for this compound to ensure safe usage in clinical settings .
Materials Science Applications
Beyond medicinal chemistry, this compound may find applications in materials science.
Organic Electronics
The unique electronic properties associated with thieno[3,2-d]pyrimidines make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of related compounds suggests potential utility in electronic devices .
Nanotechnology
In nanotechnology, compounds with heterocyclic structures are often utilized as building blocks for nanomaterials due to their stability and functionalization potential. This compound's unique structure may allow for the development of nanoscale materials with tailored properties for drug delivery systems or biosensors .
Comparison with Similar Compounds
Structural Analogues with Thienopyrimidinone Cores
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 4-methoxyphenyl analogues (e.g., ), altering dipole interactions or steric hindrance in binding pockets .
- Oxadiazole vs.
Functional Analogues with Varied Cores
Key Observations :
- Core Flexibility: The rigid thienopyrimidinone core in the target compound may provide better metabolic stability compared to the flexible quinazolinone in , which is prone to oxidative degradation .
Preparation Methods
Starting Material Preparation
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1 ) serves as the primary precursor. Its synthesis involves:
-
Fischer esterification : 3-Methoxyphenylacetic acid is esterified with methanol and thionyl chloride to yield methyl 3-methoxyphenylacetate.
-
Hydrazide formation : Reaction with hydrazine hydrate produces 3-methoxyphenylacetohydrazide.
-
Thiophene ring closure : Cyclization with carbon disulfide in alkaline ethanol generates 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Cyclocondensation to Form the Pyrimidinone Ring
The thieno[3,2-d]pyrimidin-4-one core (2 ) is synthesized by refluxing 1 with trimethyl orthoformate in acetic acid. This promotes intramolecular cyclization, forming the pyrimidine ring. Key conditions include:
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiophene amino group on the electrophilic carbon of trimethyl orthoformate, followed by dehydration to form the pyrimidinone ring.
Synthesis of the (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl Sulfanyl Moiety
The oxadiazole component is synthesized through a sequential hydrazide cyclization and alkylation strategy.
Oxadiazole Ring Formation
-
Benzaldehyde condensation : 3-Phenylpropionohydrazide reacts with benzaldehyde in ethanol to form the hydrazone intermediate.
-
Oxidative cyclization : Treatment with chloramine-T or iodine induces cyclization to 3-phenyl-1,2,4-oxadiazole-5-thiol (3 ).
Optimization Note : Using carbon disulfide instead of benzaldehyde yields higher regioselectivity for the 5-thiol position.
Alkylation to Introduce the Methyl Sulfanyl Group
3 undergoes alkylation with bromomethyl acetate in dimethylformamide (DMF) containing lithium hydride (LiH) to form (3-phenyl-1,2,4-oxadiazol-5-yl)methyl thioacetate (4 ). Subsequent hydrolysis with sodium hydroxide yields the free thiol (5 ).
Coupling of the Thienopyrimidinone and Oxadiazole Components
The final step involves nucleophilic substitution to attach the sulfanyl group to the thienopyrimidinone core.
Reaction Conditions
-
Base-mediated coupling : 2 reacts with 5 in DMF using potassium carbonate as a base at 60°C for 12 hours.
-
Workup : The product is isolated by filtration and recrystallized from ethanol/water.
Critical Parameters :
-
Molar ratio : 1:1.2 (thienopyrimidinone:oxadiazole-thiol)
-
Yield : 68–72%
Analytical Characterization
Challenges and Optimization Strategies
-
Regioselectivity in Oxadiazole Formation :
-
Thiol Oxidation :
-
Coupling Efficiency :
-
Issue : Steric hindrance from the 3-methoxyphenyl group reduces reaction rates.
-
Optimization : Increase reaction temperature to 70°C and extend time to 16 hours.
-
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this thieno-pyrimidinone derivative involves multi-step heterocyclic chemistry. Key steps include:
- Cyclocondensation : Utilize palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the oxadiazole ring, as demonstrated in analogous systems .
- Sulfanyl Group Introduction : React the thiolated intermediate with alkyl halides (e.g., 3-phenyl-1,2,4-oxadiazole-5-methyl bromide) under basic conditions (NaOH/MeOH) to form the sulfanyl linkage, similar to methods in thieno-triazolopyrimidine synthesis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/dioxane) to isolate high-purity product .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm substitution patterns, particularly the methoxyphenyl and oxadiazole groups. Compare chemical shifts with analogous thieno-pyrimidinones (e.g., δ ~7.5 ppm for aromatic protons) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., DMSO/water). Refinement parameters (R factor <0.05) and bond-length analysis (mean C–C ~1.40 Å) ensure accuracy, as seen in imidazo-pyridine derivatives .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) due to the oxadiazole moiety’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria, as thieno-pyrimidinones show broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-tert-butylphenyl) groups to modulate lipophilicity and steric effects .
- Oxadiazole Modifications : Synthesize analogs with 1,3,4-thiadiazole or 1,2,4-triazole cores to compare binding affinities .
- Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (AutoDock Vina) to predict interactions with target proteins .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess metabolic clearance. Introduce deuterium at labile positions (e.g., methoxy group) to enhance stability .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models, adjusting formulation (e.g., PEGylation) to improve absorption .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the ligand-protein complex over 100 ns trajectories, focusing on hydrogen bonding (e.g., oxadiazole-N interactions) and π-π stacking (phenyl-thieno overlap) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs, prioritizing derivatives with ΔG < -10 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
